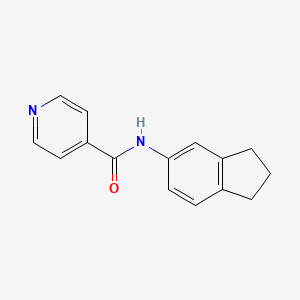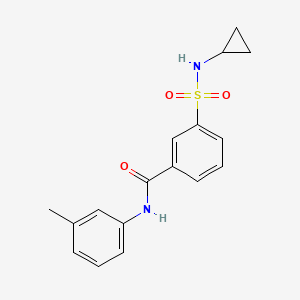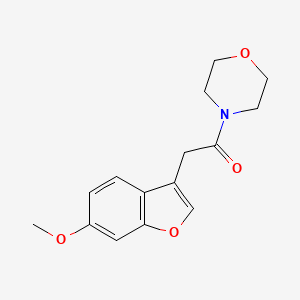
3-(4-Chlorophenyl)-5-(prop-2-EN-1-ylsulfanyl)-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-5-(prop-2-EN-1-ylsulfanyl)-4H-1,2,4-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Applications De Recherche Scientifique
3-(4-Chlorophenyl)-5-(prop-2-EN-1-ylsulfanyl)-4H-1,2,4-triazole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anti-inflammatory, analgesic, anti-cancer, anti-fungal, and anti-bacterial activities. Moreover, the compound has been investigated for its potential use as a corrosion inhibitor, as well as a building block for the synthesis of novel materials.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)-5-(prop-2-EN-1-ylsulfanyl)-4H-1,2,4-triazole is not fully understood. However, it has been suggested that the compound exerts its biological activities through the inhibition of key enzymes and proteins involved in various cellular processes, including inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-Chlorophenyl)-5-(prop-2-EN-1-ylsulfanyl)-4H-1,2,4-triazole exhibits significant biochemical and physiological effects. For instance, the compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(4-Chlorophenyl)-5-(prop-2-EN-1-ylsulfanyl)-4H-1,2,4-triazole is its broad spectrum of biological activities, which makes it a promising candidate for the development of novel drugs and materials. However, the compound has some limitations in lab experiments, including its low solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
The potential applications of 3-(4-Chlorophenyl)-5-(prop-2-EN-1-ylsulfanyl)-4H-1,2,4-triazole are vast, and there are numerous future directions for research in this field. Some of the possible future directions include the development of new derivatives with improved solubility and efficacy, the investigation of the compound's potential as a drug delivery system, and the exploration of its potential applications in material science and agriculture.
In conclusion, 3-(4-Chlorophenyl)-5-(prop-2-EN-1-ylsulfanyl)-4H-1,2,4-triazole is a promising compound with broad-spectrum biological activities and potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this field is necessary to fully understand the compound's potential and develop new applications.
Méthodes De Synthèse
The synthesis of 3-(4-Chlorophenyl)-5-(prop-2-EN-1-ylsulfanyl)-4H-1,2,4-triazole can be achieved through various methods, including the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-chlorophenyl thiosemicarbazone, followed by the reaction with propargyl bromide in the presence of potassium carbonate to form the desired product. Another method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-chlorophenyl thiosemicarbazide, which is then reacted with propargyl bromide in the presence of sodium hydroxide to form the target compound.
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-3-prop-2-enylsulfanyl-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3S/c1-2-7-16-11-13-10(14-15-11)8-3-5-9(12)6-4-8/h2-6H,1,7H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXABDQXDIQZDKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NNC(=N1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-3-prop-2-enylsulfanyl-1H-1,2,4-triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-phenoxyphenyl)acetamide](/img/structure/B7480434.png)


![1-(3,5-Dimethylphenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7480463.png)




![7-Hydroxy-4-[[(2-methoxyphenyl)methyl-methylamino]methyl]chromen-2-one](/img/structure/B7480493.png)




![5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide](/img/structure/B7480553.png)